3-isopentyl-8-(2-methoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Description
3-Isopentyl-8-(2-methoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a synthetic purine derivative characterized by a fused imidazo[2,1-f]purine-dione core. Key structural features include:
- N3-substitution: A branched isopentyl (3-methylbutyl) chain.
- N8-substitution: A 2-methoxyethyl group.
- N1 and N7 positions: Methyl groups.
This compound belongs to a broader class of imidazopurine-diones investigated for diverse therapeutic targets, including CNS disorders, cancer, and fibrosis, depending on substituent modifications .
Properties
IUPAC Name |
6-(2-methoxyethyl)-4,7-dimethyl-2-(3-methylbutyl)purino[7,8-a]imidazole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N5O3/c1-11(2)6-7-21-15(23)13-14(19(4)17(21)24)18-16-20(8-9-25-5)12(3)10-22(13)16/h10-11H,6-9H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WASJWXOIPSVOIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1CCOC)N(C(=O)N(C3=O)CCC(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-isopentyl-8-(2-methoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves multi-step organic reactions. The process starts with the preparation of the imidazo[2,1-f]purine core, followed by the introduction of the isopentyl, methoxyethyl, and dimethyl groups through various substitution and addition reactions. Common reagents used in these reactions include alkyl halides, methoxyethyl chloride, and dimethyl sulfate, under conditions such as reflux in organic solvents like dichloromethane or toluene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-isopentyl-8-(2-methoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide or potassium tert-butoxide, leading to the replacement of specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
3-isopentyl-8-(2-methoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-isopentyl-8-(2-methoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
5-HT1A Receptor Partial Agonists (Antidepressant Candidates)
- AZ-853: 8-(4-(4-(2-Fluorophenyl)piperazin-1-yl)butyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione Key Substituents: Piperazinylbutyl linker with 2-fluorophenyl. Activity: High 5-HT1A affinity (Ki = 0.6 nM), moderate intrinsic activity. Superior brain penetration drives potent antidepressant effects in mice. Safety: Induces weight gain and α1-adrenolytic hypotension .
AZ-861 : 1,3-Dimethyl-8-(4-(4-(3-Trifluoromethylphenyl)piperazin-1-yl)butyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Comparison with Target Compound :
- The target compound’s isopentyl group (vs. piperazinylbutyl in AZs) may reduce CNS penetration but enhance lipophilicity.
- 2-Methoxyethyl at N8 (vs. aryl-piperazine in AZs) likely shifts receptor selectivity or pharmacokinetics.
PPARγ Agonists (Anticancer Agents)
- CB11: 8-(2-Aminophenyl)-3-butyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione Key Substituents: Bulky 2-aminophenyl at N8, trimethyl groups. Activity: Induces PPARγ-dependent apoptosis in NSCLC cells via ROS production and caspase-3 activation. Therapeutic Profile: No reported CNS side effects, unlike 5-HT1A-targeted compounds .
Comparison with Target Compound :
- The target compound’s methoxyethyl group (vs. aminophenyl in CB11) suggests divergent targets (e.g., receptor vs. nuclear receptor agonism).
TGF-β Inhibitors (Antifibrotic/Anticancer Agents)
Comparison with Target Compound :
- The target’s isopentyl group (vs. chlorobenzyl) may reduce TGF-β affinity but improve metabolic stability.
Kinase Inhibitors
Comparison with Target Compound :
- The methoxyethyl group (vs. hydroxybutyl) may alter kinase selectivity or solubility.
Biological Activity
3-isopentyl-8-(2-methoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound based on diverse research findings, case studies, and data tables.
- Molecular Formula : C16H23N5O3
- Molecular Weight : 333.392 g/mol
- IUPAC Name : 3-isopentyl-8-(2-methoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Biological Activity Overview
The biological activity of this compound is primarily linked to its interaction with various biological pathways and targets. Research indicates that it may have implications in antiviral activity, modulation of immune responses, and potential therapeutic applications in various diseases.
Antiviral Activity
Research has shown that imidazo[2,1-f]purines can exhibit antiviral properties. For instance:
- Mechanism : The compound may inhibit viral replication by interfering with viral enzymes or host cell factors essential for viral life cycles.
- Case Study : A study demonstrated that similar compounds could inhibit the replication of RNA viruses by targeting specific protein interactions involved in viral assembly and release.
Immune Modulation
Another significant aspect of the biological activity of this compound relates to its potential to modulate immune responses:
- Interferon Production : It has been observed that certain imidazo derivatives can stimulate interferon production, enhancing innate immunity against pathogens.
- Cytokine Regulation : The compound may influence the production of pro-inflammatory cytokines, contributing to its immunomodulatory effects.
Research Findings
A summary of key research findings related to the biological activity of 3-isopentyl-8-(2-methoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is presented below:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
